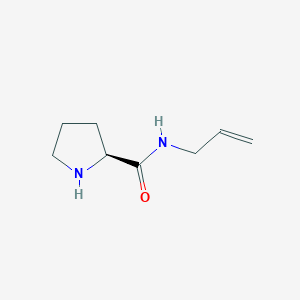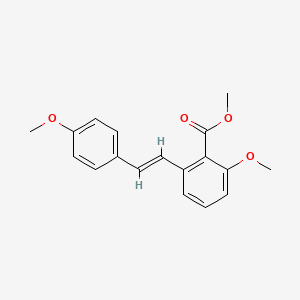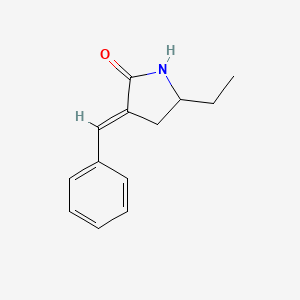
(E)-3-Benzylidene-5-ethylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-Benzylidene-5-ethylpyrrolidin-2-one is an organic compound that belongs to the class of pyrrolidinones It features a benzylidene group attached to the third carbon of a pyrrolidinone ring, with an ethyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Benzylidene-5-ethylpyrrolidin-2-one typically involves the condensation of 5-ethylpyrrolidin-2-one with benzaldehyde under basic conditions. A common method includes the use of sodium hydroxide as a base in an ethanol solvent. The reaction is carried out at room temperature, and the product is obtained after purification through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-3-Benzylidene-5-ethylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the benzylidene group.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene group, where nucleophiles such as amines or thiols replace the benzylidene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Amines or thiols in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydrogenated derivatives.
Substitution: Substituted pyrrolidinones.
Scientific Research Applications
(E)-3-Benzylidene-5-ethylpyrrolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of (E)-3-Benzylidene-5-ethylpyrrolidin-2-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3-Benzylidene-5-methylpyrrolidin-2-one: Similar structure but with a methyl group instead of an ethyl group.
3-Benzylidene-5-phenylpyrrolidin-2-one: Features a phenyl group at the fifth position.
3-Benzylidene-5-isopropylpyrrolidin-2-one: Contains an isopropyl group at the fifth position.
Uniqueness
(E)-3-Benzylidene-5-ethylpyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ethyl group at the fifth position provides a balance between steric hindrance and electronic effects, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C13H15NO |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
(3E)-3-benzylidene-5-ethylpyrrolidin-2-one |
InChI |
InChI=1S/C13H15NO/c1-2-12-9-11(13(15)14-12)8-10-6-4-3-5-7-10/h3-8,12H,2,9H2,1H3,(H,14,15)/b11-8+ |
InChI Key |
CUIZRSINZMRCDH-DHZHZOJOSA-N |
Isomeric SMILES |
CCC1C/C(=C\C2=CC=CC=C2)/C(=O)N1 |
Canonical SMILES |
CCC1CC(=CC2=CC=CC=C2)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


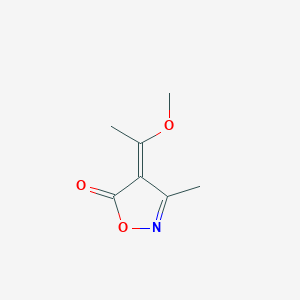
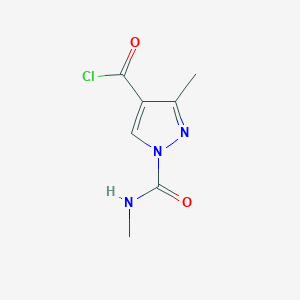
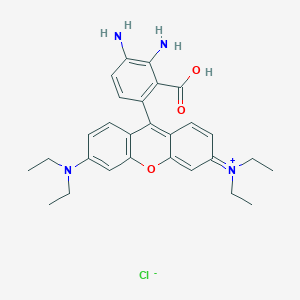
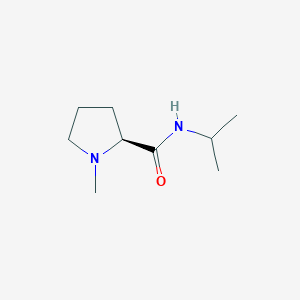
![2-Acetylbenzo[d]oxazole-6-carbonitrile](/img/structure/B12871556.png)
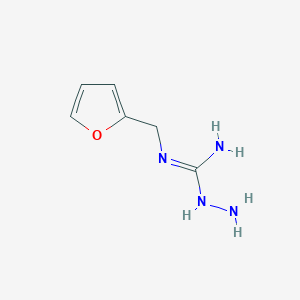
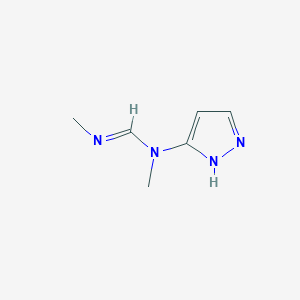


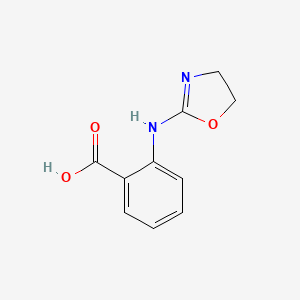
![(Dicyclohexyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)-5-phosphanyl)(2-propyl-4,5-dihydrofuran-3-yl)gold](/img/structure/B12871582.png)
![1-(6-Ethoxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B12871585.png)
